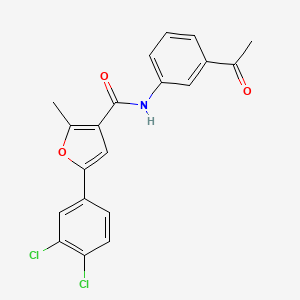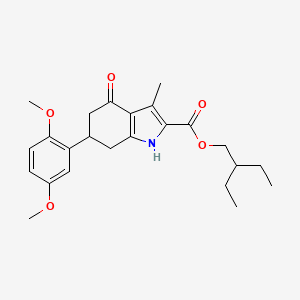
N-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Descripción general
Descripción
The compound "N-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-ethyl-5-methyl-3-thiophenecarboxamide" belongs to a class of organic molecules known for their complex structure and potential for diverse chemical properties and reactions. Such compounds are typically synthesized through multi-step organic reactions, involving the formation of key intermediate structures, and carefully controlled conditions to ensure the correct configuration and functional groups are obtained.
Synthesis Analysis
The synthesis of complex organic compounds like the one typically involves building the molecular framework step by step, starting from simpler precursors. While specific synthesis routes for this compound are not detailed in the literature, similar compounds are synthesized through reactions such as nucleophilic substitution, amidation, and ring-closure reactions. For example, compounds with related structures have been synthesized by combining different building blocks in the presence of reagents that facilitate the formation of amide bonds and the closure of ring structures (Sharma et al., 2016; Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups and a rigid backbone, which can be elucidated using techniques like X-ray crystallography. These methods have revealed the presence of hydrogen bonds, π-π interactions, and other non-covalent interactions that stabilize the crystal structure and influence the compound's properties (Ji, 2006).
Chemical Reactions and Properties
Compounds of this complexity often exhibit a wide range of chemical reactivity, dictated by their functional groups. For instance, amide bonds can participate in hydrolysis reactions under acidic or basic conditions. The thiophene ring can undergo electrophilic aromatic substitution, while the presence of ester or amide functionalities may influence the compound's reactivity towards nucleophiles and electrophiles (Fu-b, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are influenced by the compound's molecular weight, polarity, and the presence of specific functional groups. For instance, the solubility in various solvents can be predicted based on the polarity of the compound, and melting points can provide insights into the molecular packing within the crystal lattice (Chen et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different chemical reagents, and stability under various conditions, are determined by the functional groups present in the molecule. For example, the amide functionality might impart some degree of basicity, allowing the compound to engage in acid-base reactions. Moreover, the presence of a thiophene ring might make the compound susceptible to oxidation or electrophilic substitution reactions, depending on the reaction conditions (Davoodnia et al., 2009).
Propiedades
IUPAC Name |
N-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-12-11(4)24-8-15(12)16(21)19-20-17(22)13-6-9(2)10(3)7-14(13)18(20)23/h8,13-14H,5-7H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYXJNKOUUOECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NN2C(=O)C3CC(=C(CC3C2=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-ethyl-5-methylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[2-(3-chlorophenyl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B4537613.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-1-naphthylacetamide](/img/structure/B4537633.png)
![ethyl 4-({[2-(1-benzothien-3-ylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4537639.png)
![4-methyl-3-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4537658.png)
![5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4537659.png)
![methyl [(4-propoxy-2-pyrimidinyl)thio]acetate](/img/structure/B4537664.png)
![1-(2,4-dimethylphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4537678.png)

![N-(4-chlorobenzyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]thiourea](/img/structure/B4537690.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4537702.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4537708.png)
